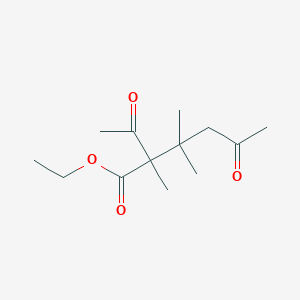
Ethyl 2-acetyl-2,3,3-trimethyl-5-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyl-2,3,3-trimethyl-5-oxohexanoate is an organic compound with the molecular formula C10H16O4. It is a derivative of hexanoic acid and is characterized by the presence of an ethyl ester group, an acetyl group, and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-2,3,3-trimethyl-5-oxohexanoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-acetyl-2,3,3-trimethyl-5-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-2,3,3-trimethyl-5-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
Ethyl 2-acetyl-2,3,3-trimethyl-5-oxohexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-2,3,3-trimethyl-5-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the ketone and ester, play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biochemical and physiological effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-acetyl-5-oxohexanoate
- Ethyl 5,5-dimethyl-2,4-dioxohexanoate
- Ethyl (2-acetyl-5-methoxyphenoxy)acetate
Uniqueness
Ethyl 2-acetyl-2,3,3-trimethyl-5-oxohexanoate is unique due to its specific combination of functional groups and its structural configuration
Properties
CAS No. |
88710-68-3 |
|---|---|
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
ethyl 2-acetyl-2,3,3-trimethyl-5-oxohexanoate |
InChI |
InChI=1S/C13H22O4/c1-7-17-11(16)13(6,10(3)15)12(4,5)8-9(2)14/h7-8H2,1-6H3 |
InChI Key |
ZQMXKRITCARYLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)C)C(C)(C)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















